

physicochemical properties of 7-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *7-Methylquinolin-8-amine*

Cat. No.: *B1267949*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **7-Methylquinolin-8-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylquinolin-8-amine, a substituted quinoline derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural framework, featuring a quinoline core with methyl and amine functional groups at the 7- and 8-positions respectively, imparts specific electronic and steric properties that influence its reactivity, coordination chemistry, and biological activity. Understanding the fundamental physicochemical properties of this compound is critical for its application in drug design, synthesis of novel materials, and as an intermediate in various chemical reactions. This guide provides a comprehensive overview of its core physicochemical data, details relevant experimental protocols for property determination, and illustrates a general workflow for chemical characterization.

Core Physicochemical Properties

The key physicochemical properties of **7-Methylquinolin-8-amine** are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and receptor-binding interactions.

Property	Value	Source
IUPAC Name	7-methylquinolin-8-amine	[1]
CAS Number	5470-82-6	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1] [2] [4]
Molecular Weight	158.20 g/mol	[1]
Physical Form	Yellow Crystalline Solid	[3]
Melting Point	46-48 °C	[2] [3]
Boiling Point	326.2 °C (at 760 mmHg)	[3]
Density	1.169 g/cm ³ (Predicted)	[2] [3]
Solubility	Soluble in Methanol and DMSO.	[2]
pKa	4.65 ± 0.14 (Predicted)	[2]
LogP	1.9 (XLogP3) / 2.71	[1] [3]

Experimental Protocols

The determination of the physicochemical properties of **7-Methylquinolin-8-amine** follows standard laboratory procedures for organic compounds, particularly aromatic amines. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point is a crucial indicator of purity.

- Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
- Sample Preparation: A small amount of the crystalline **7-Methylquinolin-8-amine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

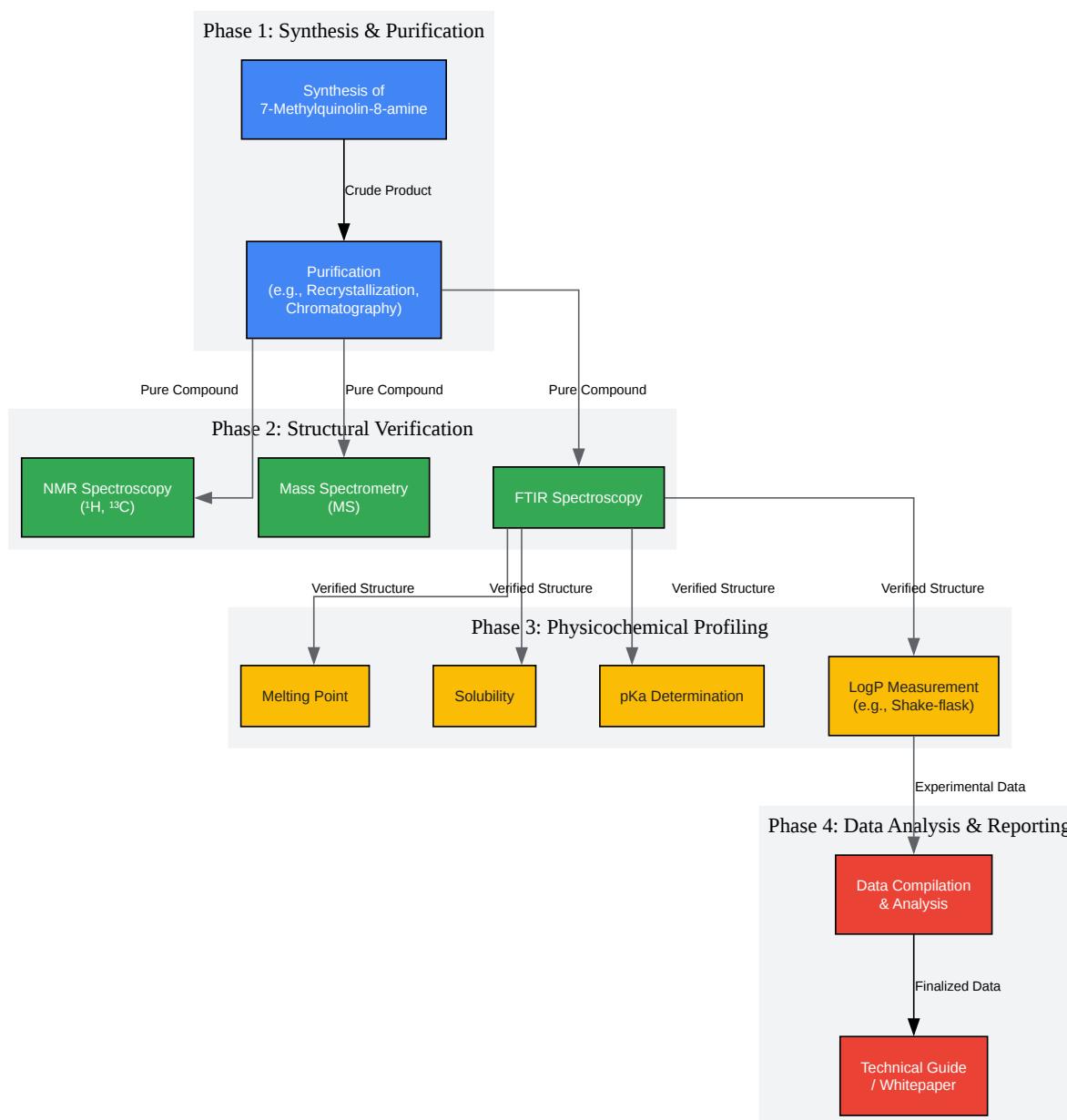
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Solubility

Solubility is assessed in various solvents to understand the compound's polarity and suitability for different applications. The general solubility of amines is higher in polar organic solvents and acidic aqueous solutions.[5][6]

- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure (Qualitative):
 - Place a small, pre-weighed amount of **7-Methylquinolin-8-amine** (e.g., 1-5 mg) into separate test tubes.
 - Add a fixed volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO, 10% HCl).[7]
 - Vigorously stir or vortex the mixture for a set period (e.g., 2-3 minutes).[7]
 - Visually inspect the solution for any undissolved solid against a dark background.
- Observations: Record whether the compound is soluble, sparingly soluble, or insoluble. Note that the amine's basicity suggests its solubility in water will be significantly enhanced by adding acid (e.g., 10% HCl) due to the formation of a water-soluble ammonium salt.[5][6]

Determination of pKa (Potentiometric Titration)


The pKa, the negative log of the acid dissociation constant of the conjugate acid, quantifies the basicity of the amine.

- Apparatus: Calibrated pH meter, burette, beaker, magnetic stirrer.
- Sample Preparation: Dissolve a precise amount of **7-Methylquinolin-8-amine** in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

- Titration:
 - Place the solution in a beaker with the pH electrode and a magnetic stir bar.
 - Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.
- Data Analysis:
 - Plot the pH versus the volume of HCl added.
 - The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where half of the amine has been protonated.

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical characterization of a synthesized chemical compound like **7-Methylquinolin-8-amine**, from initial synthesis to final data analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and physicochemical characterization of a chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemhaven.org [chemhaven.org]
- To cite this document: BenchChem. [physicochemical properties of 7-Methylquinolin-8-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267949#physicochemical-properties-of-7-methylquinolin-8-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com